molecular formula C17H16N4 B259004 N-(5,6-diphenyl-1,2,4-triazin-3-yl)-N,N-dimethylamine

N-(5,6-diphenyl-1,2,4-triazin-3-yl)-N,N-dimethylamine

Cat. No.: B259004
M. Wt: 276.34 g/mol
InChI Key: FTVMETMISCEJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,6-diphenyl-1,2,4-triazin-3-yl)-N,N-dimethylamine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse applications in various fields such as agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-diphenyl-1,2,4-triazin-3-yl)-N,N-dimethylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N,N-dimethylformamide with 5,6-diphenyl-1,2,4-triazine-3-amine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-diphenyl-1,2,4-triazin-3-yl)-N,N-dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-5,6-diphenyl-1,2,4-triazin-3-oxide, while substitution reactions can produce a variety of functionalized triazine derivatives.

Scientific Research Applications

N-(5,6-diphenyl-1,2,4-triazin-3-yl)-N,N-dimethylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anticancer and antiviral drugs.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(5,6-diphenyl-1,2,4-triazin-3-yl)-N,N-dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5,6-Diphenyl-1,2,4-triazine: Shares a similar triazine core but lacks the N,N-dimethylamine group.

    N,N-dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline: Another heterocyclic compound with different substituents.

Uniqueness

N-(5,6-diphenyl-1,2,4-triazin-3-yl)-N,N-dimethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C17H16N4

Molecular Weight

276.34 g/mol

IUPAC Name

N,N-dimethyl-5,6-diphenyl-1,2,4-triazin-3-amine

InChI

InChI=1S/C17H16N4/c1-21(2)17-18-15(13-9-5-3-6-10-13)16(19-20-17)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

FTVMETMISCEJDL-UHFFFAOYSA-N

SMILES

CN(C)C1=NC(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CN(C)C1=NC(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.